molecular formula C8H13N3O B10912407 1-Isobutyl-1H-pyrazole-3-carboxamide

1-Isobutyl-1H-pyrazole-3-carboxamide

Cat. No.: B10912407
M. Wt: 167.21 g/mol
InChI Key: QFFIYWGZEWCNGK-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazole-3-carboxamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. It features a pyrazole heterocycle core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific molecule has been identified as a ligand for FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2) in Pseudomonas aeruginosa , a key enzyme in the bacterial fatty acid synthesis pathway (FAS II) . The compound was discovered through a crystallographic fragment screening campaign aimed at developing new antibiotics, highlighting its relevance as a starting point for the design of novel FabF inhibitors . The pyrazole-3-carboxamide structure is a versatile chemotype, with close analogues being investigated for various therapeutic applications. These include serving as potent agonists for the apelin receptor (APJ), a G-protein coupled receptor target for cardiometabolic diseases , and as scaffolds for developing inhibitors of targets like HIF-1 (Hypoxia-Inducible Factor 1) and FLT3 (Fms-like tyrosine kinase 3) for cancer therapy . Other related structures have been explored for their DNA-binding properties and antiproliferative effects . This product is provided for research purposes to support these and other investigative areas. It is intended for laboratory use by qualified professionals. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H13N3O/c1-6(2)5-11-4-3-7(10-11)8(9)12/h3-4,6H,5H2,1-2H3,(H2,9,12)

InChI Key

QFFIYWGZEWCNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Isobutyl 1h Pyrazole 3 Carboxamide

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of the synthesis of 1-isobutyl-1H-pyrazole-3-carboxamide. Several classical and modern synthetic strategies can be employed, primarily involving cycloaddition reactions and condensation reactions with hydrazine derivatives.

Cycloaddition Reactions in 1H-Pyrazole Synthesis

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and versatile method for the construction of the pyrazole ring. researchgate.netrsc.orgwikipedia.org This approach offers a high degree of regioselectivity, which is crucial for obtaining the desired substitution pattern on the pyrazole core.

In the context of synthesizing the precursor to this compound, a suitable diazo compound can be reacted with an appropriately substituted alkyne. For instance, a diazoalkane can react with an alkyne bearing a carboxylate or a related functional group that can be later converted to the carboxamide. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. wikipedia.org

Key features of this methodology include:

High Regioselectivity: The orientation of the dipole and dipolarophile can be controlled to yield the desired regioisomer. researchgate.net

Mild Reaction Conditions: Many of these cycloadditions can be carried out under mild, often catalyst-free, conditions by simple heating. rsc.org

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, allowing for the synthesis of complex pyrazole derivatives. organic-chemistry.org

One potential route involves the reaction of a diazo compound with an alkyne synthon, such as a trisubstituted bromoalkene. This approach leads to the formation of a bromopyrazoline intermediate that subsequently undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov

Reactant A (Diazo Compound)Reactant B (Alkyne)ProductReference
DiazoacetatePropiolate esterPyrazole-3,5-dicarboxylate researchgate.net
DiazomethaneAcetylenedicarboxylatePyrazole-3,4-dicarboxylate wikipedia.org

Condensation Reactions with Hydrazine Derivatives

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is one of the most common and established methods for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govnih.gov This approach is particularly relevant for the synthesis of this compound, as isobutylhydrazine can be used as a key building block.

The reaction typically involves the condensation of a β-ketoester with isobutylhydrazine. The β-ketoester provides the three-carbon backbone of the pyrazole ring, while isobutylhydrazine introduces the two nitrogen atoms and the N1-isobutyl group in a single step. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. beilstein-journals.orgclockss.org

A significant challenge in this approach is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two regioisomers. beilstein-journals.org However, by carefully choosing the reaction conditions and the nature of the substituents on the β-ketoester, a high degree of regioselectivity can often be achieved. google.com

1,3-Dicarbonyl CompoundHydrazine DerivativeProductReference
Ethyl acetoacetateIsobutylhydrazineEthyl 1-isobutyl-5-methyl-1H-pyrazole-3-carboxylate clockss.org
Diethyl malonateIsobutylhydrazine1-Isobutyl-3-hydroxypyrazole-5-one mdpi.com

"One-Pot" Synthetic Approaches to Pyrazole Carboxylates and Related Scaffolds

"One-pot" multicomponent reactions have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazole derivatives. nih.govrsc.org These methods involve the combination of three or more reactants in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product, avoiding the need for isolation of intermediates. biointerfaceresearch.com

For the synthesis of precursors to this compound, a one-pot approach could involve the reaction of an arene, a carboxylic acid, and hydrazine. rsc.org Another strategy involves the condensation of aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by Lewis acids to afford highly substituted pyrazoles. nih.gov

These one-pot syntheses offer several advantages:

Operational Simplicity: They are experimentally straightforward to perform. organic-chemistry.org

High Efficiency: They often lead to high yields of the desired products in shorter reaction times.

Diversity-Oriented Synthesis: They allow for the rapid generation of a library of compounds by varying the starting materials. organic-chemistry.org

Introduction of the Isobutyl Group at the N1 Position

The introduction of the isobutyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved either during the ring formation, as described in the condensation with isobutylhydrazine, or by post-functionalization of a pre-formed pyrazole ring.

Alkylation Reactions of Pyrazole Nitrogen Atoms

The direct alkylation of the pyrazole ring is a common method for introducing substituents on the nitrogen atoms. nih.gov For an unsubstituted pyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (base, solvent, temperature), and the steric and electronic properties of the substituents already present on the pyrazole ring.

In the case of a 3-substituted pyrazole, such as pyrazole-3-carboxamide, alkylation with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base would be a direct approach. The choice of base and solvent is crucial to control the N1/N2 selectivity. Generally, bulkier substituents at the C3 position tend to favor alkylation at the N1 position due to steric hindrance.

Formation and Modification of the Carboxamide Moiety at the C3 Position

The final step in the synthesis of this compound is the formation or modification of the carboxamide group at the C3 position. This can be achieved through several standard organic transformations.

If the pyrazole ring is constructed with a carboxylic acid or ester group at the C3 position, this can be readily converted to the carboxamide. The most common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trresearchgate.net The resulting acid chloride can then be reacted with ammonia or an appropriate amine to furnish the desired carboxamide. dergipark.org.tr

Alternatively, direct amidation of a pyrazole-3-carboxylic acid can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine.

Modification of an existing group at the C3 position is also a viable strategy. For instance, a cyano group at C3 can be hydrolyzed to a carboxylic acid and then converted to the carboxamide.

Amidation Reactions of Pyrazole Carboxylic Acids

The formation of the amide bond is a cornerstone of organic synthesis, and in the context of pyrazole-3-carboxamides, it is a critical step. The most common approach involves the amidation of a pyrazole-3-carboxylic acid precursor. This transformation can be achieved through various methods, often tailored to the specific substrate and desired scale of the reaction.

A prevalent strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride, which then readily reacts with various amines to form the desired amide derivatives. nih.govnih.gov This two-step process, involving activation of the carboxylic acid followed by nucleophilic acyl substitution by an amine, is a reliable method for synthesizing a diverse library of pyrazole-3-carboxamides. nih.gov In a similar vein, pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized from the corresponding pyrazole-3-carbonyl chlorides. nih.govnih.gov

Direct amidation of pyrazole carboxylic acids is also possible using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) can facilitate the formation of the amide bond under mild conditions. This method was employed in the synthesis of 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide. jst.go.jp

Reagent/MethodDescriptionApplication Example
Acyl Chloride FormationThe carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.Synthesis of pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov
Peptide Coupling AgentsReagents like EDC/HOBt are used to activate the carboxylic acid in situ, allowing for direct reaction with an amine under mild conditions.Synthesis of novel 1H-pyrazole-3-carboxamide derivatives with potential anticancer activity. jst.go.jp
Oxidative AmidationA direct conversion of a pyrazole-3-carbaldehyde to the corresponding amide in the presence of an amine and an oxidizing agent like hydrogen peroxide.Preparation of pyrazole-pyridine conjugates with an amide linkage. beilstein-journals.org

Functionalization via Ester Hydrolysis and Amide Coupling

An alternative and widely used route to pyrazole-3-carboxamides involves the hydrolysis of a corresponding pyrazole-3-carboxylate ester to the carboxylic acid, which is then subjected to an amide coupling reaction. This approach is particularly useful when the pyrazole ring is constructed in a manner that yields an ester as the initial product.

The synthesis often begins with the formation of a pyrazole-3-carboxylate ester. The subsequent alkaline hydrolysis of the ester group provides the pyrazole-3-carboxylic acid in good yield. This carboxylic acid can then be activated and coupled with a desired amine to furnish the final carboxamide product. This two-step sequence of hydrolysis followed by amidation is a versatile and efficient strategy for accessing a wide range of pyrazole-3-carboxamide derivatives.

Bioisosteric Replacement Strategies for the Pyrazole-3-carboxamide Unit

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties to retain or enhance biological activity, is a key strategy in drug design. The pyrazole-3-carboxamide moiety has been a target for such modifications to improve pharmacokinetic profiles or to explore novel interactions with biological targets.

One common bioisosteric replacement for the carboxamide group is the 1,2,4-oxadiazole ring. nih.gov This heterocycle can mimic the hydrogen bonding and conformational properties of the amide bond. For example, based on the structure of rimonabant, a CB1 receptor antagonist featuring a pyrazole-3-carboxamide, a novel class of oxadiazole derivatives was designed and synthesized. researchgate.netrsc.org This strategy led to compounds with promising biological activity, demonstrating the utility of the oxadiazole ring as a suitable bioisostere. researchgate.netrsc.org

Original MoietyBioisosteric ReplacementRationaleExample Application
Carboxamide1,2,4-OxadiazoleMimics the electronic and steric properties of the amide bond.Design of novel CB1 cannabinoid receptor antagonists. researchgate.netrsc.org
PyrazoleThiazole, Triazole, Imidazole (B134444)Offers different electronic and hydrogen bonding properties while maintaining a similar scaffold.Development of potent and selective CB1 cannabinoid receptor antagonists. nih.govacs.org

Derivatization and Scaffold Functionalization

Introduction of Substituents on the Pyrazole Core

The functionalization of the pyrazole core is essential for fine-tuning the biological activity of this compound analogues. The pyrazole ring has distinct reactive positions that can be targeted for the introduction of various substituents. nih.gov

Halogenation is a common and versatile method for introducing substituents onto the pyrazole ring, typically occurring at the C4 position. researchgate.netresearchgate.net Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for this purpose. researchgate.netbeilstein-archives.org The resulting 4-halopyrazoles can then serve as precursors for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. nih.gov

Alkylation of the pyrazole ring is another important transformation. The N-alkylation of pyrazole-3-carboxylate esters has been studied, with the regioselectivity often favoring the N1 position. researchgate.net Steric hindrance can be used to direct the alkylation to the N2 position if desired. researchgate.net

Transformations Involving Peripheral Functional Groups

Beyond the pyrazole core, the peripheral functional groups of this compound, namely the isobutyl group and the carboxamide moiety, can also be chemically modified to generate novel analogues.

While specific transformations of the isobutyl group on this particular scaffold are not extensively documented, standard C-H activation or functionalization reactions could potentially be applied to introduce further diversity.

The carboxamide group itself can be a site for derivatization. For example, the nitrogen of the carboxamide can be further substituted, or the entire amide bond can be replaced through bioisosteric strategies as discussed previously. Additionally, the amide can be hydrolyzed back to the carboxylic acid, allowing for the introduction of different amine fragments.

Synthesis of Complex Pyrazole-3-carboxamide Analogues for Specific Research Objectives

The versatility of the pyrazole-3-carboxamide scaffold has led to its use in the synthesis of complex molecules with specific biological targets. These efforts often involve multi-step synthetic sequences to build up the desired molecular architecture.

For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. jst.go.jpnih.gov These syntheses often involve the coupling of a functionalized pyrazole-3-carboxylic acid with a complex amine fragment, which may itself require several synthetic steps to prepare. jst.go.jpnih.gov The goal of such syntheses is to generate molecules that can interact with specific biological targets, such as DNA or protein kinases. jst.go.jpnih.govnih.govmdpi.com

In the field of kinase inhibitors, pyrazol-furan carboxamide analogues have been designed and synthesized as potent inhibitors of Akt kinase. nih.gov The synthesis of these complex analogues allows for a detailed exploration of the SAR and the development of highly selective and potent inhibitors. Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as carbonic anhydrase inhibitors. nih.gov

Research ObjectiveSynthetic StrategyExample Compound Class
Anticancer AgentsCoupling of a functionalized pyrazole-3-carboxylic acid with a complex amine.5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide. jst.go.jpnih.gov
Kinase InhibitorsDesign and synthesis of hybrid molecules combining the pyrazole-carboxamide scaffold with other pharmacophores.Pyrazol-furan carboxamide analogues as Akt kinase inhibitors. nih.gov
Carbonic Anhydrase InhibitorsIncorporation of a sulfonamide moiety into the pyrazole-carboxamide structure.Pyrazole-carboxamides bearing a sulfonamide group. nih.gov
Synthesis of Intermediate Compounds

The formation of the 1-isobutyl-1H-pyrazole ring system is the foundational step in synthesizing the target compound and its analogues. Key intermediates typically include the corresponding pyrazole-3-carboxylic acid or its ester equivalent, which can be readily converted to the desired carboxamide.

One of the most fundamental and widely used methods for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov In the context of this compound, this involves the reaction of a suitably functionalized 1,3-diketone or ketoester with isobutylhydrazine. This approach allows for the direct installation of the N-isobutyl group onto the pyrazole ring.

Another effective strategy involves the use of furan-2,3-diones as synthons for pyrazole-3-carboxylic acids. nih.govresearchgate.netdergipark.org.tr The reaction of a furan-2,3-dione with a hydrazine derivative, such as isobutylhydrazine, proceeds to form the 1-isobutyl-1H-pyrazole-3-carboxylic acid. nih.govdergipark.org.tr This carboxylic acid is a highly versatile intermediate, primed for conversion into the target carboxamide.

A more recent, regiocontrolled methodology utilizes trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org The selectivity of this reaction depends on the nature of the hydrazine used; employing specific hydrazine salts can favor the formation of the 1,3-regioisomer, which is often less accessible through traditional methods. acs.org This route provides an alternative pathway to pyrazole-3-carboxylate intermediates.

Hydrolysis of ester intermediates, such as ethyl or methyl pyrazole-3-carboxylates, yields the corresponding pyrazole-3-carboxylic acid, another pivotal precursor. nih.gov This hydrolysis step is typically straightforward and provides the necessary intermediate for subsequent amidation reactions. nih.gov

Starting MaterialReagent(s)Intermediate CompoundReference
1,3-Diketone/KetoesterIsobutylhydrazine1-Isobutyl-1H-pyrazole nih.gov
Furan-2,3-dioneIsobutylhydrazine1-Isobutyl-1H-pyrazole-3-carboxylic acid nih.govdergipark.org.tr
Trichloromethyl enoneHydrazine saltMethyl 1-substituted-1H-pyrazole-3-carboxylate acs.org
Ethyl 1-isobutyl-1H-pyrazole-3-carboxylateBase (e.g., KOH)1-Isobutyl-1H-pyrazole-3-carboxylic acid nih.gov
Table 1: Summary of Synthetic Routes to Key Intermediates.
Multi-step Protocols for Advanced Derivatives

Once key intermediates like 1-isobutyl-1H-pyrazole-3-carboxylic acid are secured, they serve as platforms for constructing a wide array of advanced derivatives through multi-step protocols. These transformations are designed to introduce diverse functional groups and build molecular complexity.

A prevalent and highly effective method for synthesizing advanced carboxamide derivatives involves the conversion of the pyrazole-3-carboxylic acid intermediate into a more reactive acyl chloride. nih.govresearchgate.netdergipark.org.tracs.org The carboxylic acid is typically treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in a solventless medium or an inert solvent like dichloromethane (B109758). nih.govdergipark.org.tracs.org The resulting 1-isobutyl-1H-pyrazole-3-carbonyl chloride is a highly reactive intermediate that is not typically isolated. dergipark.org.tracs.org This acyl chloride readily reacts with a variety of nucleophiles, including primary and secondary amines, sulfonamides, or hydrazides, to form the corresponding advanced pyrazole-3-carboxamide derivatives in good yields. nih.govdergipark.org.trresearchgate.net Spectroscopic analysis, such as IR and NMR, is used to confirm the formation of the amide bond, with characteristic signals for the amide carbonyl group appearing in the range of δ = 162.78–159.00 ppm in ¹³C-NMR spectra. nih.gov

Another powerful strategy for elaborating on the pyrazole core involves a sequence of reactions beginning with the formation of a functionalized pyrazole ring, followed by chemical modification. For instance, a multi-step synthesis can commence with the cyclocondensation of an enone with 4-nitrophenylhydrazine to produce a 1-(4-nitrophenyl)-1H-pyrazole. afinitica.com This nitro-substituted intermediate can then undergo catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to a primary amine, yielding a 1-(4-aminophenyl)-1H-pyrazole. afinitica.com This aniline (B41778) derivative serves as a new handle for further functionalization. The final step involves an amidation reaction, where the newly formed amino group is coupled with a carboxylic acid or acid chloride to generate advanced derivatives, such as 4-(pyrazol-1-yl)carboxanilides. afinitica.com

These multi-step protocols enable the systematic modification of the this compound scaffold, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.

IntermediateReaction SequenceReagentsAdvanced Derivative ClassReference
1-Isobutyl-1H-pyrazole-3-carboxylic acid1. Acyl Chloride Formation 2. Amidation1. SOCl₂ or Oxalyl Chloride 2. Amine, Sulfonamide, etc.Substituted 1-Isobutyl-1H-pyrazole-3-carboxamides nih.govdergipark.org.tracs.org
Enone + 4-Nitrophenylhydrazine1. Cyclocondensation 2. Nitro Reduction 3. Amidation1. Acid catalyst 2. H₂, Pd/C 3. Carboxylic Acid/Acid Chloride4-(Pyrazol-1-yl)carboxanilides afinitica.com
Table 2: Overview of Multi-step Protocols for Advanced Derivatives.

Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Pyrazole 3 Carboxamide Derivatives

Impact of N1-Substituent Modifications on Biological Activity

The substituent at the N1 position of the pyrazole (B372694) ring plays a critical role in modulating the biological activity of these compounds. Research has shown that the size, shape, and electronic nature of this group can significantly impact how the molecule interacts with its biological target.

The isobutyl group at the N1 position is a key feature for conferring significant biological activity in certain classes of pyrazole derivatives. Studies on related pyrazole analogues have demonstrated that branched and straight-chain alkyl groups can be crucial structural moieties for activity. For instance, in a series of pyrazole analogues developed as antifungal agents, the introduction of a straight-chain substituent or a cycloalkyl group at the N1 position was found to significantly increase activity against various tested fungi. nih.gov The isobutyl group, as a branched alkyl substituent, fits this profile, suggesting its role in optimizing hydrophobic interactions within a target's binding pocket. The steric bulk and specific conformation of the isobutyl group can lead to a better fit and stronger interactions compared to smaller or linear alkyl chains. researchgate.net

Table 1: Effect of N1-Alkyl Substituent on Biological Activity
N1-SubstituentGeneral StructureObserved Impact on ActivityReference
Isobutyl (Branched)Branched AlkylOften associated with potent activity nih.gov
Straight-Chain AlkylLinear AlkylSignificantly increased activity in some series nih.gov
CycloalkylCyclic AlkylSignificantly increased activity in some series nih.gov
Secondary Acyclic AlkylBranched AlkylFailed to exhibit potent activity in specific cases nih.gov

Replacing the N1-isobutyl group with aromatic or other cyclic moieties can have varied and often profound effects on biological activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring was identified as a key requirement for potent and selective activity. nih.gov This highlights the importance of specific electronic and steric properties conferred by substituted aryl rings in this position for certain targets.

However, in other contexts, the introduction of aromatic groups at N1 can be detrimental to activity. In studies of antifungal pyrazole analogues, the introduction of pyridine (B92270) or naphthalene (B1677914) groups at the N1 position led to a decrease in antifungal activity compared to alkyl substituents. nih.gov This suggests that for some targets, the hydrophobic and flexible nature of an alkyl group like isobutyl is preferred over the rigid, planar structure of an aromatic ring. The electronic effects of these rings, whether electron-donating or electron-withdrawing, can also significantly alter the electron density of the pyrazole core, thereby influencing binding affinity. researchgate.net

Significance of Substituents on the Pyrazole Ring (C4, C5)

Substitutions on the carbon atoms of the pyrazole ring, specifically at the C4 and C5 positions, are critical for tuning the molecule's electronic properties, conformation, and interaction with biological targets. Electrophilic substitution reactions typically occur preferentially at the C4 position of the pyrazole ring. mdpi.com

Halogenation is a common strategy to modulate the biological activity of pyrazole derivatives, with the C4 position being the primary site for such modifications. researchgate.net The introduction of a halogen, such as bromine, at C4 can influence activity through several mechanisms. Halogens can alter the lipophilicity and metabolic stability of the compound. researchgate.net Furthermore, the electron-withdrawing nature of halogens decreases the electron density of the pyrazole ring, which can impact binding affinity with target proteins. researchgate.net In the development of cannabinoid receptor antagonists, a methyl group at the C4 position was found to be important, but studies on other pyrazoles show that halogenation at this position is a viable and often potent modification. nih.gov The specific halogen used (e.g., chlorine, bromine) and its position are critical in determining the resulting biological effect.

Table 2: Influence of Pyrazole Ring Substituents on Activity
PositionSubstituent TypeExampleGeneral EffectReference
C4Halogen-Br, -ClModulates lipophilicity, metabolic stability, and electronic properties. Often enhances activity. researchgate.netresearchgate.net
C4Alkyl-CH₃Can be critical for potent activity, influencing steric fit. nih.gov
C5Aryl-p-chlorophenylPara-substituted phenyl ring is a key requirement for potent CB1 antagonist activity. nih.gov
C5Aryl-p-iodophenylLed to the most potent compound in a series of CB1 antagonists. nih.gov

The steric and electronic properties of substituents at both C4 and C5 are defining factors for activity. The size and spatial arrangement of these groups can either facilitate or hinder binding to enzymes or receptors. researchgate.net

Structural Modifications of the Carboxamide Functionality

The carboxamide group at the C3 position is another key site for structural modification and is often essential for biological activity. This group frequently participates in crucial hydrogen bonding interactions with target proteins. mdpi.com SAR studies have shown that a range of modifications to the amide moiety are tolerated, although polar and charged groups can sometimes reduce activity. nih.gov

In the context of CB1 receptor antagonists, a piperidinyl carboxamide at the C3-position was associated with high potency. nih.gov This highlights the importance of the substituent attached to the amide nitrogen. A diverse library of secondary and tertiary 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides was synthesized to map the SAR of this region, revealing that a variety of modifications were tolerated. nih.gov The ability to alter the amide substituent allows for the fine-tuning of properties like solubility and cell permeability without abolishing the core activity, making it a valuable point for optimization in drug design.

Role of the Amide Linker

The amide linker in pyrazole carboxamide derivatives plays a pivotal role in their interaction with biological targets. This functional group is not merely a structural connection but actively participates in binding, primarily through hydrogen bonding. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, a critical interaction for stabilizing the ligand-receptor complex. For instance, in analogues of the cannabinoid CB1 receptor antagonist SR141716A, the carboxamido group at the 3-position of the pyrazole ring is a key structural requirement for potent and selective antagonistic activity. nih.gov

Bioisosteric Replacements of the Carboxamide Group

Bioisosteric replacement of the carboxamide group at the C3 position of the pyrazole ring has been a fruitful strategy to modulate the pharmacological properties of these derivatives, including potency, selectivity, and pharmacokinetic profiles. A prominent example is the replacement of the pyrazole C3-carboxamide with a 5-alkyl oxadiazole ring. rsc.orgnih.govresearchgate.net This modification has led to the discovery of a novel class of oxadiazole derivatives with promising activity as CB1 cannabinoid receptor antagonists. rsc.orgnih.govresearchgate.net

Studies have shown that compounds with an alkyl linker on the oxadiazole containing a strong electron-withdrawing group (like CF3) and a sterically favorable bulky group (such as a t-butyl) can exhibit excellent CB1 antagonism and selectivity. rsc.orgnih.govresearchgate.net This suggests that the oxadiazole ring can effectively mimic the hydrogen bonding and spatial characteristics of the original carboxamide group.

Beyond oxadiazoles, other heterocycles have been explored as bioisosteres for the pyrazole moiety itself in related compounds, which indirectly informs on the importance of the core structure to which the carboxamide is attached. Thiazoles, triazoles, and imidazoles have been successfully used as bioisosteres for the 1,5-diarylpyrazole scaffold found in the potent CB1 receptor antagonist rimonabant. These replacements have yielded compounds with significant in vitro CB1 antagonistic activities and considerable selectivity over CB2 receptors, demonstrating that these heterocyclic systems can effectively mimic the parent pyrazole structure in its interactions with the receptor.

Bioisosteric Replacements of the Pyrazole Carboxamide and Their Impact on Activity
Original MoietyBioisosteric ReplacementKey FindingsReference
Pyrazole C3-Carboxamide5-Alkyl OxadiazoleResulted in a novel class of potent and selective CB1 cannabinoid receptor antagonists. rsc.orgnih.govresearchgate.net , rsc.org, nih.gov, researchgate.net
1,5-Diarylpyrazole (core)ThiazoleDemonstrated to be a viable bioisostere, yielding compounds with in vitro CB1 antagonistic activity.
1,5-Diarylpyrazole (core)TriazoleResulted in compounds with CB1 antagonistic activity and considerable CB1 vs CB2 selectivity.
1,5-Diarylpyrazole (core)Imidazole (B134444)Led to potent CB1 antagonists with in vivo activity, showing a close structural and SAR correlation with the pyrazole series.

Impact of Substitutions on the Amide Nitrogen

Substitutions on the amide nitrogen of pyrazole-3-carboxamides have a profound impact on their biological activity. This position is a key point for introducing diversity and tuning the pharmacological profile of the compounds. SAR studies on analogues of the cannabinoid receptor antagonist SR141716A have explored various substitutions for the aminopiperidinyl moiety. nih.gov These modifications include the introduction of alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths and branching. nih.gov

Generally, increasing the length and bulk of the substituent on the amide nitrogen is associated with increased receptor affinity and efficacy, up to a certain point. nih.gov A quantitative SAR study indicated that ligands exceeding a certain length (3 Å) would have reduced potency and affinity. nih.gov Furthermore, substituents with a positive charge density in this region are predicted to possess increased pharmacological activity. nih.gov The N-cyclohexyl amide, for instance, represents a direct methine for nitrogen substitution and has been shown to exhibit high CB1 affinity. nih.gov In a different context, for pyrazole-carboxamides designed as FLT3 inhibitors, the nature of the substituent on the amide nitrogen was also critical, with piperazine (B1678402) and homopiperazine (B121016) groups influencing the inhibitory activity against various kinases. mdpi.com

Impact of Substitutions on the Amide Nitrogen
Parent Compound ContextSubstitution on Amide NitrogenEffect on ActivityReference
Cannabinoid CB1 Receptor AntagonistsAlkyl hydrazines, amines, hydroxyalkylaminesIncreased length and bulk generally increase affinity and efficacy up to a certain point. nih.gov nih.gov
Cannabinoid CB1 Receptor AntagonistsN-cyclohexylExhibited high CB1 affinity. nih.gov nih.gov
FLT3 InhibitorsPiperazine/HomopiperazineInfluenced inhibitory activity against CDK2/4 and FLT3 kinases. mdpi.com mdpi.com
Carbonic Anhydrase InhibitorsSubstituted phenyl groupsThe nature and position of substituents on the phenyl ring were crucial for inhibitory activity and selectivity against different hCA isoforms. mdpi.com mdpi.com

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of 1-isobutyl-1H-pyrazole-3-carboxamide derivatives is a critical determinant of their biological activity. The spatial arrangement of the pyrazole ring, the isobutyl group, the amide linker, and the substituent on the amide nitrogen dictates how the molecule fits into and interacts with the binding site of its biological target.

Molecular modeling studies on imidazole bioisosteres of rimonabant, a 1,5-diarylpyrazole-3-carboxamide, have shown a close three-dimensional structural overlap with the parent compound. This conformational similarity is believed to be responsible for the observed close correlation in the biological results between the imidazole and pyrazole series. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry of substituents on an azabicyclic scaffold attached to the pyrazole was crucial. acs.org The endo-isomer of a tropyl sulfonamide derivative showed a significant increase in potency, while the corresponding exo-diastereoisomer was devoid of activity. acs.org This stark difference highlights the importance of the precise spatial orientation of substituents for effective interaction with the target enzyme. The proposed binding mode for these inhibitors involves a double hydrogen bond interaction between the substituted pyrazole ring and the enzyme, and the endo-isomer positions a phenyl ring in a favorable hydrophobic region of the binding site. acs.org

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatic methods are increasingly being employed to understand and predict the structure-activity relationships of pyrazole carboxamide derivatives. These computational tools can analyze large datasets of compounds and their biological activities to build predictive models and guide the design of new, more potent molecules.

One such approach is the development of quantitative structure-activity relationship (QSAR) models. For analogues of SR141716A, a QSAR study was conducted to characterize the pharmacophoric requirements of the aminopiperidine region, providing insights into the optimal length and charge density of substituents on the amide nitrogen. nih.gov In the context of carbonic anhydrase inhibitors, computational approaches, including molecular docking, have been used to explain the observed selectivity of pyrazole- and pyridazine-carboxamide derivatives for different isoforms. mdpi.com Molecular docking studies of novel pyrazole-carboxamides bearing a sulfonamide moiety helped to elucidate the binding mechanisms with hCA I and hCA II receptors, and molecular dynamics simulations were used to analyze the stability of these interactions over time. nih.gov These chemoinformatic studies provide a molecular-level understanding of the SAR and are valuable tools in the drug design process.

Mechanistic Investigations of 1 Isobutyl 1h Pyrazole 3 Carboxamide in Biological Systems

Molecular Interactions with Biological Targets

The biological activity of 1-Isobutyl-1H-pyrazole-3-carboxamide and its analogues is predicated on their ability to bind to and modulate the function of various biological macromolecules. These interactions are governed by the three-dimensional structure of the molecule and the specific substituents on the pyrazole (B372694) ring.

Enzyme Inhibition Studies

The pyrazole-3-carboxamide scaffold has been extensively studied as a framework for the development of potent and selective enzyme inhibitors. The nature of the substituents on the pyrazole ring plays a critical role in determining the inhibitory activity and selectivity towards different enzymes.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. researchgate.net

Compound ClassTarget EnzymeReported Activity (IC50)Selectivity Index (SI)
1,5-Diaryl Pyrazole CarboxamidesCOX-20.82-1.12 µM13 - 18

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer. The pyrazole scaffold is a common feature in many tyrosine kinase inhibitors.

Fms-like Tyrosine Kinase 3 (FLT3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML). While specific data for this compound is not available, other pyrazole derivatives have shown potent FLT3 inhibitory activity. For example, some imidazopyrazole-3-carboxamide derivatives have been reported as novel Bruton's tyrosine kinase (BTK) inhibitors with high selectivity. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy. Pyrazole derivatives have been investigated as EGFR inhibitors. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyrazole-based compounds have been developed as dual inhibitors of EGFR and VEGFR-2. researchgate.net

Beyond COX and tyrosine kinases, pyrazole-3-carboxamides have been found to modulate other enzymes involved in inflammatory processes. A notable example is the dual inhibition of COX-2 and soluble epoxide hydrolase (sEH). nih.gov Certain 1,5-diaryl pyrazole-3-carboxamides were identified as potent dual inhibitors, with IC50 values against sEH in the nanomolar range (0.80-0.95 nM), which was more potent than the standard sEH inhibitor. nih.gov

Receptor Modulation and Binding Affinity

In addition to enzyme inhibition, this compound and its derivatives can exert their effects by interacting with various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Apelin Receptor (APJ): The APJ receptor is a GPCR involved in cardiovascular regulation and other physiological processes. nih.govnih.gov A significant finding in this area is the identification of potent pyrazole-based agonists for the APJ receptor. nih.gov A derivative of this compound, specifically N-((3S)-5-Cyclohexyl-1-((2-hydroxybutyl)amino)-1-oxopentan-3-yl)-5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxamide, was found to be a potent APJ receptor agonist. nih.gov In a radioligand displacement assay, this compound and its analogues competitively displaced [125I]-apelin-13, indicating they bind to the orthosteric site of the apelin receptor with high affinity. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki)
Compound 21 (a derivative of this compound)APJ0.036 µM
Compound 22 (a derivative of this compound)APJ0.038 µM
Compound 25 (a derivative of this compound)APJ0.054 µM

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors CB1 and CB2 are involved in a wide range of physiological processes, including pain, appetite, and immune function. The pyrazole-3-carboxamide scaffold is a well-established framework for cannabinoid receptor antagonists. nih.gov Structure-activity relationship studies have elucidated the key structural features required for potent and selective CB1 receptor antagonism. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov While these specific substitutions differ from this compound, it highlights the potential of this chemical class to interact with cannabinoid receptors. Some pyrazole derivatives have shown high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range (0.5-5.0 nM for CB1 and 0.69-2.8 nM for CB2). windows.net

Ion Channel Modulation (e.g., T-type calcium channels)

The pyrazole nucleus is a key feature in several compounds designed to modulate ion channel activity. Notably, derivatives of pyrazole have been investigated for their ability to block T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), which are low-voltage activated channels involved in a variety of physiological processes, including neuronal firing and nociception. nih.govnih.govresearchgate.net Research has identified pyrazole amides with excellent potency and selectivity towards the CaV3.2 and CaV3.3 channels. researchgate.net

While direct studies on this compound are not extensively detailed in the reviewed literature, related structures have shown significant activity. For instance, a series of aryl(1,5‐disubstituted‐pyrazol‐3‐yl)methyl sulfonamides, which includes an isobutyl group at a similar position, demonstrated the ability to block T-type calcium channels with low micromolar affinity. nih.gov Another compound, 3‐(3‐benzoyl‐3‐azabicyclo[3.1.0]hexane‐6‐carboxamido) methyl‐5‐isobutyl‐1‐phenyl‐1H‐pyrazole, was also found to potently inhibit T-type channel activity. nih.gov These findings suggest that the pyrazole scaffold, particularly when substituted with groups like isobutyl, can be a critical pharmacophore for interacting with and modulating the function of T-type calcium channels.

Protein-Ligand Interaction Profiling

The characterization of interactions between a small molecule (ligand) and its protein target is fundamental to understanding its mechanism of action. nih.gov Protein-Ligand Interaction Profiling (PLIP) is a computational approach used to detect and visualize the full spectrum of non-covalent interactions, which govern molecular recognition. nih.govnih.gov These interactions include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom.

Hydrophobic Contacts: Occur between nonpolar groups, driven by the hydrophobic effect.

π-Stacking: A non-covalent interaction between aromatic rings.

π-Cation Interactions: An interaction between a cation and the face of an electron-rich π system.

Salt Bridges: A combination of hydrogen bonding and electrostatic interactions between ionized amino acid side chains.

Water Bridges: Occur when a water molecule acts as a bridge, forming hydrogen bonds with both the protein and the ligand. nih.gov

Halogen Bonds: An interaction involving a halogen atom as the electrophilic species. researchgate.net

Across the Protein Data Bank (PDB), the most frequently observed interactions are hydrogen bonds (37%), hydrophobic contacts (28%), water bridges (11%), and salt bridges (10%). nih.gov Analyzing these interaction patterns helps in elucidating how a ligand like a pyrazole carboxamide derivative fits into a protein's binding pocket and exerts its biological effect. biorxiv.orgmdpi.com This profiling is crucial for structure-based drug design and for optimizing lead compounds to improve their binding affinity and specificity. mdpi.com

Cellular Pathway Perturbations

Anti-proliferative Effects in Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the anti-proliferative activity of pyrazole carboxamide derivatives across a wide range of human cancer cell lines. These compounds often exhibit potent cytotoxicity, inhibiting cancer cell growth at micromolar concentrations. The pyrazole core is considered a valuable scaffold in the development of novel anticancer agents. najah.edutiu.edu.iq

For example, the novel pyrazole derivative PTA-1 showed potent cytotoxicity against a panel of cancer cell lines, including those from breast (MDA-MB-231, MCF-7), colon (COLO 205, HT29), and lung (A549) cancers. mdpi.com Another study on pyrrolyl-pyrazole-carboxamides found that the compound RS 2780 effectively inhibited the proliferation of human HeLa cancer cells and even colon carcinoma SW613-B3 cells, which are known for their high resistance to many drugs. nih.gov Furthermore, some pyrazole compounds have shown the ability to overcome common drug-resistance mechanisms, maintaining similar anti-proliferative activity in both sensitive and resistant cell lines. nih.gov

Compound Class/NameCancer Cell Line(s)Observed EffectReference
PTA-1 (Pyrazole Derivative)MDA-MB-231, MCF-7, COLO 205, HT29, A549, HepG2, A375, PANC-1, PC3Potent cytotoxicity mdpi.com
RS 2780 (Pyrrolyl-pyrazole-carboxamide)HeLa, SW613-B3Inhibition of cell proliferation and viability nih.gov
EN12-2A (Pyrazole Compound)A2780/DX3 (MDR1 over-expressing)Demonstrated ability to overcome some drug resistance mechanisms nih.gov
3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-486 (Triple-Negative Breast Cancer)Dose and time-dependent cell toxicity; IC50 of 6.45 µM at 48h nih.govwaocp.org
Various 1,3,5-trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-3Significant cytotoxicity with IC50 values ranging from 3.9–35.5 μM for MCF-7 rsc.org

Apoptosis Induction Mechanisms (In Vitro)

A primary mechanism through which pyrazole carboxamides exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells are often characterized by their ability to evade apoptosis, making compounds that can reactivate this pathway valuable therapeutic candidates.

Investigations have revealed that pyrazole derivatives can trigger apoptosis through multiple intrinsic and extrinsic pathways. The compound RS 2780 was shown to interfere with mitochondrial function, leading to the activation of the mitochondria-dependent apoptotic pathway. nih.gov This was confirmed by the observation of classic apoptotic hallmarks such as chromatin condensation, internucleosomal DNA fragmentation, cleavage of PARP-1, and the activation of caspases. nih.gov Other pyrazole derivatives have been found to induce apoptosis by generating reactive oxygen species (ROS), which in turn leads to increased caspase 3 activity. nih.govwaocp.org Additionally, certain 1,3,5-trisubstituted-1H-pyrazole derivatives function as inhibitors of the anti-apoptotic protein Bcl-2. rsc.org By inhibiting Bcl-2, these compounds activate pro-apoptotic proteins like Bax and p53, and downstream effector caspases, ultimately leading to cell death and DNA damage. rsc.org

Inflammatory Pathway Modulation

The pyrazole scaffold is also present in molecules designed to modulate inflammatory pathways. Chronic inflammation is implicated in various diseases, and targeting key signaling nodes in these pathways is a significant therapeutic strategy.

One of the central pathways in inflammation is mediated by the transcription factor nuclear factor kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes. nih.gov Studies have identified novel pyrazole analogs that act as potent inhibitors of NF-κB transcriptional activity. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds caused a significant reduction in the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov The mechanism involves the inhibition of inhibitor kappa B-α (IκBα) phosphorylation, which prevents the activation and nuclear translocation of NF-κB. nih.gov Other related pyrazolo[1,5-a]quinazoline compounds have also been shown to inhibit NF-κB activity, with molecular modeling suggesting they may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, which are also involved in inflammatory signaling. mdpi.com

Molecular Recognition Principles and Binding Modes

The biological activity of this compound and related compounds is dictated by the principles of molecular recognition—how the molecule specifically binds to its biological target. The binding mode is determined by the three-dimensional arrangement of the ligand within the protein's binding site and the network of non-covalent interactions that stabilize the complex.

Molecular docking and structural studies have provided insights into these binding modes for various pyrazole carboxamides. For example, in studies with carbonic anhydrase inhibitors, pyrazole-carboxamides bearing a sulfonamide moiety were shown to fit into the enzyme's active site. nih.gov The binding was stabilized by interactions between the sulfonamide group and the zinc ion in the active site, as well as hydrogen bonds with key amino acid residues. nih.gov In another context, certain 1H-pyrazole-3-carboxamide derivatives were investigated as DNA-binding agents, with a proposed model suggesting they bind to the minor groove of DNA. nih.gov The geometry of the carboxamide function itself is also critical; studies on cannabinoid receptor ligands showed a preference for the s-trans orientation of the carboxamide group relative to the pyrazole ring, which influences how the molecule presents itself to the receptor. mdpi.com These examples highlight that the specific substitutions on the pyrazole-carboxamide core dictate the preferred target and the precise binding mode, involving a unique combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.

Spectrum of Biological Activities of 1 Isobutyl 1h Pyrazole 3 Carboxamide Analogs

Anti-inflammatory Potentials

Analogs of 1-Isobutyl-1H-pyrazole-3-carboxamide have shown notable promise as anti-inflammatory agents. nih.govresearchgate.net The mechanism of action for many pyrazole (B372694) derivatives involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). nih.govmdpi.com Research has identified several pyrazole analogs with significant anti-inflammatory effects, often comparable to or exceeding those of standard drugs. nih.gov

One area of investigation involves their role as P2Y14R antagonists. nih.gov A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were synthesized and found to have potential anti-inflammatory activities. nih.gov In an acute peritonitis model, an optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid (compound 16) , effectively reduced the levels of inflammatory factors IL-6, IL-1β, and TNF-α. nih.gov Another study highlighted a series of hybrid pyrazole analogues, where compounds 5u and 5s exhibited potent anti-inflammatory activity of 80.63% and 78.09%, respectively, in in vivo studies. nih.gov Furthermore, a synthesized pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4) , demonstrated better anti-inflammatory activity when compared with the standard drug Diclofenac sodium. nih.gov

In Vitro Anti-inflammatory Activity Assessments

The anti-inflammatory potential of these analogs has been substantiated through various in vitro assays. A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation therapy. nih.govnih.gov

A study on hybrid pyrazole analogues revealed that compounds 5u and 5s showed high COX-2-inhibitory activity, with IC50 values of 1.79 and 2.51 μM, respectively. nih.gov These values were comparable to the selective COX-2 inhibitor celecoxib (B62257). nih.gov Similarly, pyrazole–indole conjugates have been assessed for their activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.com Compound 14b from this series demonstrated potent inhibition with IC50 values of 5.44 μM (COX-1), 5.37 μM (COX-2), and 7.52 μM (5-LOX). mdpi.com

Other in vitro evaluation methods include protein denaturation inhibition and cell membrane protection assays. nih.gov A series of novel heterocyclic compounds incorporating pyrazole moieties were tested, with several showing significant anti-inflammatory effects. nih.gov Compound 12 from this series was noted for its potent anti-inflammatory properties based on the expression of COX-2. nih.gov

CompoundTarget/AssayActivity (IC50/Inhibition %)Source
Compound 5uCOX-2 Inhibition1.79 μM nih.gov
Compound 5sCOX-2 Inhibition2.51 μM nih.gov
Compound 14bCOX-1 Inhibition5.44 μM mdpi.com
Compound 14bCOX-2 Inhibition5.37 μM mdpi.com
Compound 14b5-LOX Inhibition7.52 μM mdpi.com
Compound 5uAnti-inflammatory (in vivo)80.63% nih.gov
Compound 5sAnti-inflammatory (in vivo)78.09% nih.gov

Anti-cancer Activities

The pyrazole scaffold is a recognized pharmacophore in the development of anticancer agents. tiu.edu.iqresearchgate.net Analogs of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. tiu.edu.iqnih.gov The mechanisms of action are diverse, including the inhibition of essential cellular machinery like cyclin-dependent kinases (CDKs) and tubulin polymerization, as well as direct interaction with DNA. tiu.edu.iqnih.govnih.gov

For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to induce DNA damage and activate apoptotic pathways by inhibiting the Bcl-2 protein. rsc.org Another study reported on 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) , which demonstrated a high DNA-binding affinity, suggesting that DNA could be a potential target for this class of compounds. nih.gov A novel pyrazole derivative, PTA-1 , was identified as a potent anticancer compound that inhibits tubulin polymerization and induces apoptosis and cell cycle arrest in triple-negative breast cancer cells. nih.gov

Activity Against Acute Myeloid Leukemia (AML)

A significant area of research has focused on the development of 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), an attractive target for the treatment of acute myeloid leukemia (AML). nih.govnih.gov A series of 24 novel derivatives were designed and synthesized, leading to the identification of compound 8t as a particularly potent inhibitor. nih.gov

Compound 8t exhibited strong activity against FLT3 with an IC50 value of 0.089 nM. nih.govnih.gov It also showed excellent inhibitory activity against a variety of FLT3 mutants (IC50 < 5 nM) and demonstrated a potent anti-proliferative effect on the human AML cell line MV4-11, with an IC50 of 1.22 nM. nih.govsemanticscholar.org These findings underscore the potential of this pyrazole analog for further development as a kinase inhibitor for cancer therapy. nih.govnih.gov

Growth Inhibition in Various Cancer Cell Lines

Beyond AML, pyrazole-3-carboxamide analogs have demonstrated broad-spectrum anti-proliferative activity against a panel of human cancer cell lines. rsc.orgnih.gov

Compound 8t , in addition to its potent activity against AML cells, significantly inhibited the proliferation of most human cell lines in the NCI60 panel, with GI50 values of less than 1 μM for most lines. nih.govnih.gov A study on pyrazole–indole hybrids identified compounds 7a and 7b as having excellent anticancer inhibition against the HepG2 (liver cancer) cell line, with IC50 values of 6.1 and 7.9 μM, respectively. nih.gov Furthermore, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with compounds 10b and 10c being particularly effective against MCF-7 cells. rsc.org

CompoundCell LineActivity (IC50/GI50)Source
Compound 8tMV4-11 (AML)1.22 nM nih.govnih.gov
Compound 8tNCI60 Panel< 1 μM nih.govnih.gov
Compound 7aHepG2 (Liver)6.1 μM nih.gov
Compound 7bHepG2 (Liver)7.9 μM nih.gov
Compound 10bMCF-7 (Breast)Significant Cytotoxicity rsc.org
Compound 10cMCF-7 (Breast)Significant Cytotoxicity rsc.org

Antimicrobial Properties

Pyrazole derivatives have been recognized for their wide-ranging antimicrobial activities, including antibacterial and antifungal effects. researchgate.netnih.govmdpi.com Research into novel pyrazole analogs has yielded compounds with significant potency against various microbial strains. nih.gov

In one study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. nih.gov Compound 3 was found to be exceedingly active against the gram-negative bacteria Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard, Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov In the same study, compound 4 was highly active against the gram-positive bacteria Streptococcus epidermidis (MIC: 0.25 μg/mL), and compound 2 showed high antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov

Another investigation into a novel pyrazoline carboxamide compound revealed significant inhibitory zones against Listeria monocytogenes and the fungus Candida albicans. bdpsjournal.orgbanglajol.info Substituted pyrazoles have also shown potent activity specifically against Staphylococcus aureus and Candida albicans. mdpi.com

CompoundMicroorganismActivity (MIC)Source
Compound 3Escherichia coli (Gram-negative)0.25 μg/mL nih.gov
Compound 4Streptococcus epidermidis (Gram-positive)0.25 μg/mL nih.gov
Compound 2Aspergillus niger (Fungus)1 μg/mL nih.gov
Pyrazoline carboxamideListeria monocytogenes (Gram-positive)Significant Inhibition bdpsjournal.orgbanglajol.info
Pyrazoline carboxamideCandida albicans (Fungus)Significant Inhibition bdpsjournal.orgbanglajol.info

Antiviral Properties

The therapeutic potential of pyrazole analogs extends to antiviral applications. researchgate.netnih.gov A study focusing on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines designed and synthesized two series of compounds, 7a-p and 8a-l , which were evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. frontiersin.org

The majority of the derivatives in the 7a-p series were effective at interfering with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org In contrast, the introduction of a p-methoxy substituent on the phenylsulfonyl group (compounds 8a-l ) generally abolished the anti-RSV activity and reduced potency against YFV. frontiersin.org However, several of these p-methoxy analogs, including 8a and 8f , were able to interfere with Bovine Viral Diarrhea Virus (BVDV) replication with better potency than the reference inhibitor, ribavirin. frontiersin.org Time-of-addition experiments with compound 7e against YFV indicated that the compound was most effective when added 2 to 4 hours post-infection. frontiersin.org

Central Nervous System (CNS) Activity (receptor-mediated, non-clinical)

Analogs of this compound have been investigated for their interactions with various receptors in the central nervous system, demonstrating a range of activities from cannabinoid receptor modulation to apelin receptor agonism. These non-clinical studies highlight the potential of the pyrazole carboxamide scaffold in targeting CNS pathways.

Cannabinoid Receptor (CB1 and CB2) Affinity A significant area of research has focused on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as modulators of cannabinoid receptors hCB1 and hCB2. elsevierpure.comnih.gov Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring and the carboxamide nitrogen are crucial for affinity and selectivity. For instance, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the N1 position of the pyrazole ring generally show higher selectivity for the hCB1 receptor. nih.gov Conversely, an N-cyclohexyl group at the 3-carboxamide position tends to confer selectivity for the hCB2 receptor. nih.gov

One of the most potent ligands identified in these studies was a derivative that behaved as an inverse agonist at the hCB1 receptor, with a Ki value of 5.6 nM and an EC50 of approximately 1 nM in a cAMP assay. nih.gov Molecular modeling suggested that a hydrogen bond between the carboxamide's carbonyl oxygen and the lysine (B10760008) residue K3.28(192) of the receptor is a key interaction for high-affinity binding and inverse agonist activity. elsevierpure.comnih.govebi.ac.uk In vivo studies in rats confirmed that selective CB1 inverse agonists from this class could inhibit food intake, supporting their potential as antagonists/inverse agonists. ebi.ac.uk

Apelin Receptor Agonism A novel pyrazole-based small molecule, (S)-N-(1-(Cyclobutylamino)-5-cyclohexyl-1-oxopentan-3-yl)-5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxamide, has been identified as an agonist of the apelin receptor (AGTRL1), a G protein-coupled receptor involved in cardiovascular and metabolic regulation. duke.edu This compound and its analogs were found to competitively displace [¹²⁵I]-apelin-13, demonstrating high binding affinities with Ki values in the nanomolar range. duke.edu Functional assays showed that these compounds could stimulate calcium signaling and inhibit cAMP pathways, characteristic of apelin receptor activation. Notably, some analogs exhibited signaling bias, showing preference for the calcium/cAMP pathways over β-arrestin recruitment, which could imply a reduced potential for receptor desensitization. duke.edu

Opioid Receptor and Ion Channel Modulation Other pyrazole analogs have demonstrated antinociceptive effects in non-clinical models, which have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov This dual mechanism suggests that these compounds may modulate pain perception through multiple pathways within the nervous system.

Other Investigated Biological Effects

The versatile pyrazole carboxamide scaffold has been explored for a wide array of biological activities beyond the central nervous system, leading to the discovery of compounds with potent effects in areas such as agriculture, infectious diseases, and oncology.

Fungicidal and Insecticidal Activity Pyrazole carboxamide derivatives are prominent in the agrochemical industry. nih.gov Many commercial fungicides, such as penthiopyrad (B1679300) and bixafen, are based on this chemical structure and function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. nih.govbohrium.com Research has also demonstrated that certain analogs possess significant insecticidal properties. bohrium.comglobethesis.com For example, some synthesized 5-pyrazole carboxamides showed high mortality rates against agricultural pests like Mythimna separata and Aphis fabae. globethesis.com The position of the carboxamide group on the pyrazole ring can influence the type of activity; in one study, pyrazole-5-carboxamide derivatives showed higher insecticidal activity, while the corresponding pyrazole-4-carboxamide isomers had stronger fungicidal effects. bohrium.com

Antimicrobial and Antiviral Effects The pyrazole nucleus is a common feature in compounds with antimicrobial properties. jocpr.com Analogs have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). jocpr.com The antifungal activity is also well-documented, with various derivatives showing efficacy against pathogenic fungi such as Candida albicans. nih.gov Furthermore, some substituted pyrazoles have demonstrated promising antiviral activity against Hepatitis A virus and Herpes simplex virus type-1 in non-clinical assays. nih.gov

Anticancer and Enzyme Inhibition Activity The antiproliferative effects of pyrazole carboxamide derivatives have been evaluated against numerous cancer cell lines. acs.org Some compounds have been found to induce apoptosis and enhance caspase-3 activity in breast cancer cells. acs.org One proposed mechanism for their antitumor action is the interaction with DNA; certain 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and induce cleavage of plasmid DNA. cncb.ac.cn

Beyond oncology, these compounds have been identified as potent inhibitors of various enzymes. For instance, pyrazole-carboxamides bearing a sulfonamide moiety act as effective inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov Other analogs have been developed as antagonists for the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and cholesterol metabolism, suggesting potential applications in treating metabolic disorders. nih.gov Additionally, pyrazole derivatives have been studied as inhibitors of cyclooxygenase-2 (COX-2), which is associated with their anti-inflammatory properties. nih.gov

Lack of Specific Research Data for this compound

A thorough review of available scientific literature reveals a significant lack of specific computational and theoretical chemistry studies focused solely on the chemical compound This compound . Consequently, it is not possible to generate a detailed, scientifically accurate article that strictly adheres to the requested outline for this particular molecule.

While the broader class of pyrazole carboxamides has been the subject of numerous computational studies, including molecular modeling, quantum chemical calculations, and molecular dynamics simulations, these investigations focus on various derivatives with different substituents and their interactions with diverse biological targets. eurasianjournals.comnih.gov Applying the findings from these studies on other analogues to this compound would be scientifically unfounded and speculative.

Research in the field of pyrazole carboxamides often involves the following computational approaches:

Molecular Modeling and Docking: These studies are frequently employed to predict how different pyrazole carboxamide derivatives bind to biological targets such as enzymes or receptors. For instance, research has been conducted on derivatives targeting fungal succinate dehydrogenase, carbonic anhydrase, and various kinases. nih.govnih.govacs.org These studies help in understanding potential mechanisms of action and in the rational design of new, more potent compounds.

Quantum Chemical Calculations: Quantum mechanics-based methods are used to investigate the electronic properties of pyrazole derivatives. researchgate.netacs.org A notable area of study for related compounds, such as 1H-pyrazole-3-(N-tert-butyl)-carboxamide, is tautomerism. nih.govsci-hub.senih.govresearchgate.net Tautomerism, the interconversion of structural isomers, can significantly affect the chemical reactivity and biological activity of a molecule. These studies often involve density functional theory (DFT) to determine the relative stability of different tautomeric forms in various environments (gas phase, solution, solid state). nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are utilized to study the dynamic behavior of pyrazole carboxamide derivatives and their complexes with biological targets over time. nih.govresearchgate.net These simulations provide insights into the stability of ligand-protein interactions and conformational changes that may occur, complementing the static picture provided by molecular docking. researchgate.netresearchgate.net

Despite the extensive research on the pyrazole carboxamide scaffold, specific computational data for the 1-isobutyl substituted variant remains unpublished in the accessible scientific literature. Therefore, an article detailing the molecular modeling, quantum chemical calculations, and molecular dynamics of This compound as per the requested outline cannot be constructed without resorting to extrapolation from dissimilar molecules, which would violate the principles of scientific accuracy.

Computational and Theoretical Chemistry Studies on 1 Isobutyl 1h Pyrazole 3 Carboxamide

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1-Isobutyl-1H-pyrazole-3-carboxamide and its analogs, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic or biological effects. These models are instrumental in the rational design of new, more potent derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties (known as molecular descriptors) and correlating them with observed biological activity, a predictive model can be built.

Methodology and Key Findings in Pyrazole (B372694) Carboxamide Research

While specific QSAR studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodologies applied to the broader class of pyrazole carboxamide derivatives provide a clear framework for how such an analysis would be conducted. These studies often explore activities such as antifungal, anticancer, and enzyme inhibitory effects. nih.govrsc.orgmsjonline.org

A typical QSAR study on pyrazole carboxamides involves the following steps:

Data Set Selection: A series of pyrazole carboxamide analogs with a range of biological activities (e.g., IC50 or EC50 values) is compiled. This set is usually divided into a training set for model development and a test set for model validation. msjonline.org

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each molecule. These can be categorized as:

2D Descriptors: Derived from the 2D representation of the molecule, including constitutional, topological, and connectivity indices.

3D Descriptors: Dependent on the 3D conformation of the molecule, such as steric (e.g., molecular volume) and electronic (e.g., dipole moment) properties.

Model Development: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. acs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², r²_pred). rsc.org

For instance, in a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D-QSAR models were developed using stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS) methods. The results indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to other pyrazole derivatives. rsc.orgrsc.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity.

A hypothetical QSAR model for a series of pyrazole carboxamides might be represented by an equation like:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, the β values are the regression coefficients for each descriptor, and ε is the error term.

Illustrative Data from QSAR Studies on Pyrazole Derivatives

To illustrate the type of data generated in such studies, the following tables represent hypothetical findings from a QSAR analysis of a series of pyrazole carboxamide derivatives.

Table 1: Molecular Descriptors and Biological Activity

This table shows a selection of calculated molecular descriptors and the corresponding experimental biological activity for a hypothetical set of compounds.

Compound IDpIC50 (Experimental)Molecular Weight (MW)LogPHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)
PC-01 6.5250.32.113
PC-02 7.2264.32.513
PC-03 6.8278.42.913
PC-04 7.5292.43.314
PC-05 6.3266.32.323

Table 2: QSAR Model Performance and Validation

This table summarizes the statistical parameters used to evaluate the performance and predictive ability of a developed QSAR model.

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.889Represents the proportion of variance in the dependent variable that is predictable from the independent variables.
q² (Cross-validated R²) 0.839A measure of the model's internal predictive ability, obtained through methods like leave-one-out cross-validation.
Standard Error (SE) 0.066Indicates the accuracy of the predictions made by the model.
F-statistic 125.4A statistical test to determine the overall significance of the regression model.
Predictive R² (R²_pred) 0.770Measures the predictive power of the model on an external test set.

Note: The data in these tables are illustrative and based on typical values reported in QSAR studies of pyrazole derivatives. nih.gov

The insights gained from such QSAR models are invaluable for medicinal chemists. For this compound, a QSAR study could reveal, for example, that increasing the lipophilicity of a particular substituent or introducing a hydrogen bond acceptor at a specific position could enhance its biological activity. This allows for the focused synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Potential Applications of 1 Isobutyl 1h Pyrazole 3 Carboxamide Beyond Direct Bioactivity

Role as Synthetic Intermediates in Organic Synthesis

1-Isobutyl-1H-pyrazole-3-carboxamide serves as a valuable building block in the field of organic synthesis. Its inherent chemical architecture, featuring a reactive carboxamide group and a modifiable pyrazole (B372694) core, makes it an attractive starting material for the construction of more complex molecules. The isobutyl group at the N1 position of the pyrazole ring also plays a crucial role in influencing the solubility and pharmacokinetic properties of its derivatives, a key consideration in medicinal chemistry.

A notable application of this compound is its use in the generation of large chemical libraries for high-throughput screening. scienceopen.com By serving as a foundational scaffold, a multitude of diverse compounds can be synthesized through various chemical transformations of its functional groups. This approach is instrumental in the discovery of new lead compounds in drug development and other areas of chemical research.

Precursors for Advanced Pharmaceutical Scaffolds

The structural motif of this compound is a key component in the synthesis of advanced pharmaceutical scaffolds. Research into the development of novel therapeutics has demonstrated the importance of the N1-substituted pyrazole core in optimizing the potency and efficacy of drug candidates.

For instance, the this compound framework has been utilized as a precursor in the synthesis of potent agonists for the apelin receptor, a G protein-coupled receptor involved in various physiological processes. duke.edu In these structure-activity relationship (SAR) studies, the isobutyl group at the N1 position was found to be a critical modification for enhancing the biological activity of the resulting compounds. duke.edu The synthesis of these complex molecules often involves the initial preparation of the this compound core, which is then further elaborated to yield the final, more intricate pharmaceutical scaffold.

Precursor CompoundResulting Pharmaceutical Scaffold ClassTherapeutic Target
This compoundApelin Receptor AgonistsApelin Receptor

Chemical Probes for Biological Research

While direct evidence of this compound being used as a chemical probe is not extensively documented, its structural characteristics suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. Given that the pyrazole carboxamide scaffold is present in many biologically active compounds, a specifically designed and synthesized derivative of this compound could potentially be developed into a selective probe for a particular biological target. Such a probe would be invaluable for elucidating the function of proteins and understanding complex biological pathways.

Research in Agrochemical Development

The pyrazole carboxamide class of compounds is well-established in the field of agrochemical research, particularly as fungicides. Although specific research focusing exclusively on this compound in this context is limited, its core structure is representative of molecules with known agrochemical applications. The development of novel pesticides and fungicides often involves the synthesis and screening of large libraries of compounds, and the this compound scaffold could serve as a valuable starting point for the discovery of new crop protection agents. Further research in this area could explore the potential of this specific compound and its derivatives as effective and environmentally benign agrochemicals.

Contribution to Material Science Research

The application of this compound in material science is an emerging area of interest. The pyrazole ring system possesses unique electronic properties, and the ability to introduce various functional groups onto the scaffold opens up possibilities for the creation of novel materials. While specific research on the use of this compound in the development of specialty chemicals or polymers is not yet widely reported, its potential as a monomer or an additive in polymer synthesis warrants further investigation. The incorporation of this pyrazole derivative into polymer chains could impart desirable properties such as thermal stability, altered electronic conductivity, or specific recognition capabilities, leading to the development of advanced materials for a range of applications.

Future Research Directions and Outlook for 1 Isobutyl 1h Pyrazole 3 Carboxamide Studies

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) carboxamides is a well-established area of organic chemistry. Current methods often involve the reaction of a pyrazole carbonyl chloride with an appropriate amine. nih.gov For instance, a common route is the synthesis of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives through the reaction of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with a substituted amine, which can produce excellent yields. nih.gov Another established procedure involves dissolving an intermediate like 3-(1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid in a solvent such as dichloromethane (B109758) (DCM), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP), before introducing the desired aniline (B41778) derivative. nih.gov

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. This includes the exploration of one-pot synthesis, microwave-assisted organic synthesis (MAOS), and flow chemistry techniques. These advanced methods can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents, aligning with the principles of green chemistry. Furthermore, developing novel pathways to access diverse starting materials will be crucial for creating a wider range of analogs.

Synthesis MethodKey FeaturesPotential Advantages
Conventional Synthesis Multi-step process involving intermediates like carbonyl chlorides and coupling agents. nih.govnih.govWell-established and reliable for specific derivatives.
Microwave-Assisted Synthesis Uses microwave radiation to heat reactions.Reduced reaction times, increased yields, cleaner reactions.
Flow Chemistry Continuous reaction in a tube or pipe.Improved safety, scalability, and process control.
One-Pot Synthesis Multiple reaction steps in a single reactor.Increased efficiency, reduced waste, and cost savings.

Design and Synthesis of Advanced Analogs with Tuned Specificity

The pyrazole carboxamide scaffold is a versatile platform for designing new molecules with specific biological activities. By strategically modifying the substituents on the pyrazole ring and the carboxamide nitrogen, researchers can fine-tune the compound's properties to interact with specific biological targets. For example, studies have focused on creating indole-pyrazole hybrids to develop potent antitumor agents. nih.gov Similarly, the design of carboxamide-based pyrazole conjugates has been explored for activity against triple-negative breast cancer cells. nih.gov

Future work in this area will involve a more rational, structure-based design approach. This includes detailed structure-activity relationship (SAR) studies to understand how different chemical groups influence biological activity. acs.org For example, research has shown that substituting the pyrazole ring or replacing it with an isoxazole (B147169) can be detrimental to the activity of certain NAAA inhibitors, highlighting the importance of specific structural features for target interaction. acs.org By combining chemical synthesis with computational modeling, advanced analogs of 1-Isobutyl-1H-pyrazole-3-carboxamide can be developed with enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of therapeutic applications.

Deeper Mechanistic Elucidation of Biological Actions

While various pyrazole carboxamide derivatives have demonstrated a range of biological effects, a deep understanding of their precise mechanisms of action is often still developing. For instance, some novel 1H-pyrazole-3-carboxamide derivatives have been found to exert anticancer effects by interacting with DNA, suggesting DNA may be a potential target for this class of compounds. nih.govscilit.com In the context of antifungal activity, certain pyrazole carboxamides have been shown to disrupt the cell walls or membranes of fungi, leading to the leakage of cellular contents. nih.gov These compounds can also affect mitochondrial function. nih.gov

Future research must focus on pinpointing the specific molecular targets and cellular pathways modulated by this compound and its analogs. Techniques such as proteomics, genomics, and cellular imaging can be employed to identify protein binding partners and downstream signaling effects. nih.gov Elucidating these mechanisms is critical for understanding the compound's full therapeutic potential and for identifying potential biomarkers for its activity.

Observed Biological EffectPotential Mechanism of Action
Antifungal Activity Destruction of fungal cell walls/membranes; disruption of mitochondrial function. nih.gov
Anticancer Activity Interaction with and cleavage of DNA; induction of apoptosis or autophagy. nih.govnih.govscilit.com
Enzyme Inhibition Inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org

Development of High-Throughput Screening (HTS) Assays for Target Identification

High-Throughput Screening (HTS) is a powerful drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. ufl.edu This technology can screen thousands to millions of molecules, making it an essential tool for identifying new drug leads and biological probes. ufl.eduresearchgate.net HTS assays are typically performed in microtiter plates with 384 or 1536 wells. ufl.edu

To accelerate the discovery of biological targets for this compound and its derivatives, the development of robust HTS assays is essential. These assays can be designed to monitor various cellular processes or the activity of specific enzymes. nih.gov For example, an HTS assay could be developed based on the optical spectral properties of P450 enzymes to identify new inhibitors. nih.gov By screening large and diverse chemical libraries, HTS can efficiently identify initial "hits" that can then be further validated and optimized. plos.org This approach significantly accelerates the pace of research by rapidly narrowing down the number of compounds for more detailed investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Q & A

Q. How can hybrid experimental-computational workflows improve reaction scalability?

  • Methodology : Combine microreactor systems (for high-throughput screening) with CFD simulations to model heat/mass transfer. For example, optimize flow rates and residence times to prevent byproduct formation during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.